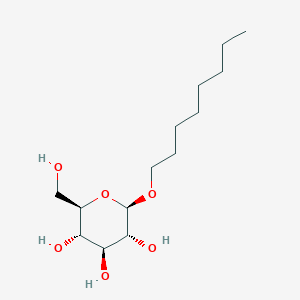
オクタデシル-β-D-グルコピラノシド
概要
説明
Octyl beta-D-glucopyranoside is a non-ionic detergent widely used in biochemical and biotechnological applications. It is particularly effective in solubilizing membrane-bound proteins while maintaining their native state, making it a valuable tool for protein research and the preparation of lipid vesicles .
科学的研究の応用
Octyl beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Essential for solubilizing membrane proteins, facilitating their study and characterization.
作用機序
Target of Action
Octyl Beta-D-Glucopyranoside (OBG) is a non-ionic detergent that is primarily targeted at membrane-bound proteins . These proteins play a crucial role in various cellular functions, including signal transduction, transport of molecules, and cell adhesion .
Mode of Action
OBG interacts with its targets by disrupting hydrophobic interactions while maintaining the protein structure . This enables the solubilization and purification of membrane proteins . It forms self-assembled nanostructures in water , which can encapsulate other compounds for delivery .
Biochemical Pathways
OBG affects the biochemical pathways associated with the function of membrane proteins. By solubilizing these proteins, it can influence the pathways they are involved in, such as signal transduction or molecule transport . .
Pharmacokinetics
Its high water solubility suggests it could have good bioavailability. It’s also worth noting that OBG can be used to form lipid/sugar vesicles for drug delivery , which could influence its pharmacokinetic properties.
Result of Action
The primary result of OBG’s action is the solubilization and purification of membrane proteins . This can facilitate the study of these proteins and their functions. Additionally, OBG has been shown to increase the resolution of proteins in 2D gels , aiding in protein analysis.
Action Environment
The action of OBG can be influenced by environmental factors. For instance, the presence of cholesterol can modify the thermodynamic parameters of membranes, such as phase transition temperature, enthalpy change, and cooperativity . Furthermore, the stability of lipid vesicles containing OBG can be affected by storage conditions .
生化学分析
Biochemical Properties
Octyl beta-D-glucopyranoside plays a significant role in biochemical reactions, particularly in the solubilization of membrane-bound proteins in their native state . It interacts with various biomolecules, including enzymes and proteins, disrupting hydrophobic interactions while maintaining protein structure . This property makes Octyl beta-D-glucopyranoside an effective tool for the extraction and purification of membrane proteins .
Cellular Effects
Octyl beta-D-glucopyranoside has been found to have effects on various types of cells and cellular processes. For instance, it has been used in the formation of hybrid membranes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and Octyl beta-D-glucopyranoside . These lipid/sugar materials have potential properties to use as nanovesicles for drug delivery .
Molecular Mechanism
The mechanism of action of Octyl beta-D-glucopyranoside involves the disruption of hydrophobic interactions while maintaining protein structure . This allows for the solubilization and purification of membrane proteins . Furthermore, Octyl beta-D-glucopyranoside can act synergistically with cholesterol in polar–nonpolar spaces of the DPPC bilayer, where the hydrophobic nature of certain drugs leads to incorporation into this hybrid core .
Temporal Effects in Laboratory Settings
In laboratory settings, Octyl beta-D-glucopyranoside has demonstrated good stability over time. For instance, lipid vesicles containing Octyl beta-D-glucopyranoside at 6.0 mM loaded with ibuprofen demonstrated good stability after 3 months of storage . The relative activities of the Octyl beta-D-glucopyranoside under optimized synthesis reaction conditions decreased dramatically after 2–3 days of incubation .
Metabolic Pathways
Given its role in the solubilization of membrane-bound proteins, it may interact with various enzymes and cofactors involved in these proteins’ metabolic pathways .
Transport and Distribution
Octyl beta-D-glucopyranoside is used in the formation of lipid vesicles for drug delivery, suggesting that it can be transported and distributed within cells and tissues
Subcellular Localization
Given its role in the solubilization of membrane-bound proteins, it is likely that it localizes to the cell membrane
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of octyl beta-D-glucopyranoside typically involves the reaction of 2,3,4,6-tetra-acetyl bromo-glucose with octanol in the presence of zinc oxide as a catalyst. This reaction yields 1-octyl-2,3,4,6-tetra-acetyl-beta-D-glucopyranoside, which is then subjected to deacetylation to produce octyl beta-D-glucopyranoside . Another method involves enzymatic synthesis using engineered beta-glucosidase in organic solvents and ionic liquids, achieving high yields under mild conditions .
Industrial Production Methods
Industrial production methods for octyl beta-D-glucopyranoside often utilize similar synthetic routes but on a larger scale. The use of zinc oxide as a catalyst is preferred due to its cost-effectiveness and stability . Enzymatic synthesis is also gaining attention for its regio- and stereo-selectivity, which is advantageous for large-scale production .
化学反応の分析
Types of Reactions
Octyl beta-D-glucopyranoside primarily undergoes hydrolysis and transglucosylation reactions. In hydrolysis, the compound is broken down into glucose and octanol. Transglucosylation involves the transfer of the glucosyl moiety to another acceptor molecule .
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and an enzyme such as beta-glucosidase.
Transglucosylation: Requires an enzyme and an acceptor molecule, often performed in organic solvents or ionic liquids.
Major Products
Hydrolysis: Glucose and octanol.
Transglucosylation: Various glucosides depending on the acceptor molecule used.
類似化合物との比較
Similar Compounds
- Decyl beta-D-glucopyranoside
- Nonyl beta-D-glucopyranoside
- Dodecyl beta-D-maltoside
Uniqueness
Octyl beta-D-glucopyranoside is unique due to its high critical micelle concentration, which allows for easy removal by dialysis compared to other non-ionic detergents. Its well-defined chemical structure and high water solubility make it superior for membrane solubilization .
特性
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGSGKPQLMEBJL-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042234 | |
| Record name | Octyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | n-Octyl-beta-D-glucoside | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21357 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
29836-26-8, 41444-50-2 | |
| Record name | Octyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29836-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl-beta-D-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029836268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl glucoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-O-octyl-β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPRYLYL GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V109WUT6RL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Octyl beta-D-glucopyranoside disrupts biological membranes by solubilizing membrane proteins. It inserts its alkyl chain into the hydrophobic core of the lipid bilayer, while its hydrophilic glucopyranoside headgroup interacts with water molecules. This disrupts the membrane structure and allows for the extraction of membrane proteins. [, , , ]
A: The effect of octyl beta-D-glucopyranoside on protein activity is protein-dependent. Some proteins retain their activity after solubilization, while others may be inactivated or exhibit altered activity. [, , , , , , , , , , , , , ]
A: Yes, octyl beta-D-glucopyranoside can be used to reconstitute solubilized membrane proteins into artificial lipid bilayers, such as liposomes. This process allows for the study of protein function in a controlled environment. [, , , , , , ]
ANone: The molecular formula of octyl beta-D-glucopyranoside is C14H28O6, and its molecular weight is 292.38 g/mol.
A: Octyl beta-D-glucopyranoside does not absorb strongly in the UV-visible region but can be detected by techniques such as NMR and mass spectrometry. [, , ]
A: Octyl beta-D-glucopyranoside is not known to have inherent catalytic properties. It is primarily used as a tool for solubilizing and manipulating membrane proteins. [, ]
ANone: Octyl beta-D-glucopyranoside is used for a wide range of applications, including:
- Solubilization and purification of membrane proteins: It effectively extracts membrane proteins while maintaining their native structure and function in many cases. [, , , , , , , , , , , , , , , , , ]
- Reconstitution of membrane proteins: It allows the insertion of purified proteins into artificial membranes like liposomes for functional and structural studies. [, , , , , , ]
- Studying protein-protein interactions: It can be used to investigate interactions between membrane proteins by controlling their association and dissociation. [, , ]
ANone: While the provided literature doesn't extensively cover computational studies on octyl beta-D-glucopyranoside itself, its interactions with proteins and membranes are likely studied using molecular dynamics simulations and other techniques in current research.
A: Using a disaccharide headgroup can alter the detergent's solubility, micelle size, and ability to stabilize certain membrane proteins. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


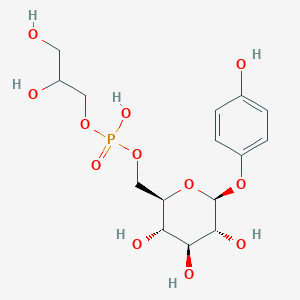
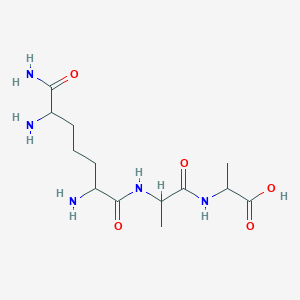



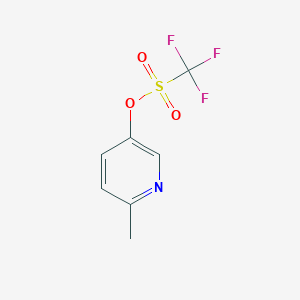
![tert-butyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B48794.png)
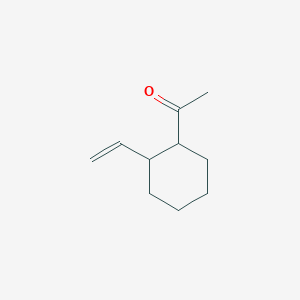
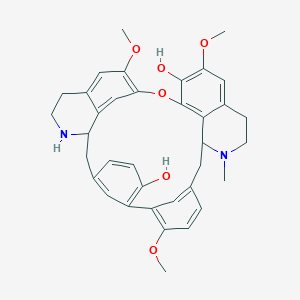
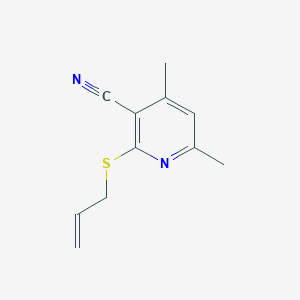
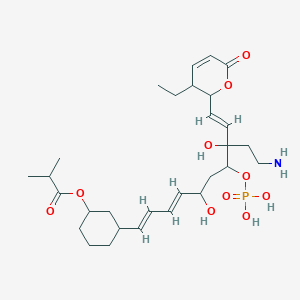
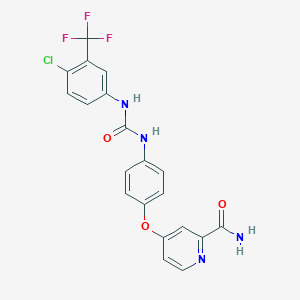
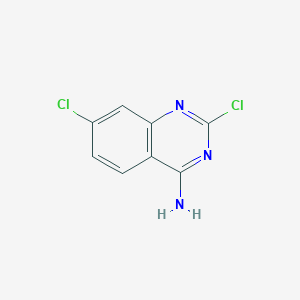
![3,7-Dimethyl-1,3,5,7-tetrazabicyclo[3.3.1]nonane](/img/structure/B48814.png)
